molecular formula C7H6ClF2NO B1358830 5-Chloro-2-(difluoromethoxy)aniline CAS No. 914635-76-0

5-Chloro-2-(difluoromethoxy)aniline

Cat. No. B1358830
CAS RN: 914635-76-0
M. Wt: 193.58 g/mol
InChI Key: PXJADXBJPQYBFZ-UHFFFAOYSA-N
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Description

5-Chloro-2-(difluoromethoxy)aniline is a chemical compound with the CAS Number: 914635-76-0 . It has a molecular weight of 193.58 .


Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-(difluoromethoxy)aniline . The InChI code for this compound is 1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

5-Chloro-2-(difluoromethoxy)aniline has been utilized in the synthesis of pharmaceutical compounds. For example, it played a key role in the efficient scale-up synthesis of BMS-665053, a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist. This process involved a one-step direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, highlighting its significance in pharmaceutical chemistry (Li et al., 2012).

Vibrational Spectra Analysis

Vibrational spectra analysis of similar chloroaniline compounds, such as 2-chloro-5-(trifluoromethyl) aniline, has been conducted to understand their molecular structure and behavior. This includes the investigation of functional groups within the molecule and the influence of chlorine substituents on vibrational wavenumbers, contributing to our understanding of chemical reactivity and molecular dynamics (Karthick et al., 2013).

Fluorescence Quenching Studies

Studies on fluorescence quenching of boronic acid derivatives using aniline as a quencher have provided insights into the quenching mechanism of compounds related to 5-chloro-2-(difluoromethoxy)aniline. These studies help in understanding the static quenching mechanism and reaction kinetics in different chemical environments (Geethanjali et al., 2015).

Development of Novel Pesticides

Research has been conducted on the synthesis of novel pesticides using derivatives of chloroanilines, demonstrating their potential application in the development of new agrochemicals. This includes the chemical processes involved in creating these compounds and their application in controlling pests (Liu An-chan, 2015).

Exploration of Optical Properties

Investigations into the optical properties of related aniline compounds, like 4-[2-(9,9-Dioctyl-9H-fluorene-2-) vinyl] aniline, have expanded our understanding of their potential in materials science, particularly in applications involving light and optics (Zhou Yi-feng, 2010).

Reductive Dehalogenation Studies

Research into the reductive dehalogenation of chloroaniline-based compounds has provided insights into bioremediation strategies. Understanding how these compounds interact with microorganisms in the environment can aid in the development of methods to address environmental contamination (Kuhn & Suflita, 1989).

Electrochemical Applications

Studies on electrochemical applications, such as the synthesis of novel polymers based on aniline derivatives in aqueous solutions, have shown potential for these compounds in advanced material science. These findings are particularly relevant in the development of efficient energy conversion systems like solar cells (Shahhosseini et al., 2016).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and not breathing in mist/vapors/spray .

properties

IUPAC Name

5-chloro-2-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF2NO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJADXBJPQYBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(difluoromethoxy)aniline

CAS RN

914635-76-0
Record name 5-chloro-2-(difluoromethoxy)aniline
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